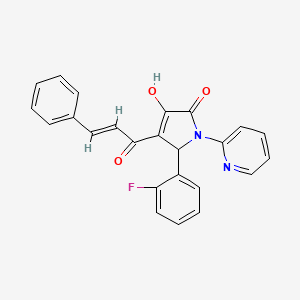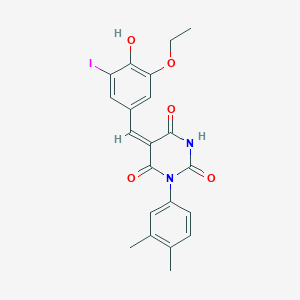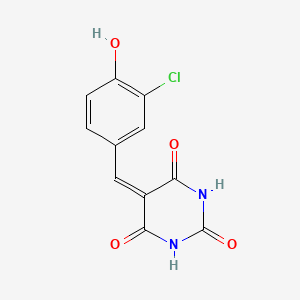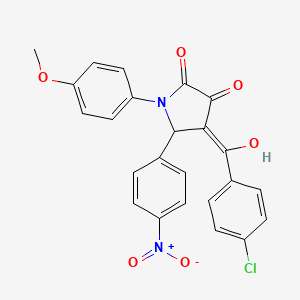![molecular formula C17H15F3N2O3 B3917442 N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3917442.png)
N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
説明
N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide, also known as ACR16, is a compound that has gained attention in scientific research due to its potential use as a treatment for various neurological disorders. ACR16 is a small molecule that can cross the blood-brain barrier and interact with specific receptors in the brain, making it a promising candidate for drug development.
作用機序
N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide works by modulating the activity of specific receptors in the brain, including dopamine D2 and serotonin 5-HT2A receptors. By binding to these receptors, N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide can regulate the release of neurotransmitters and improve neuronal signaling.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased dopamine and serotonin release, improved neuronal signaling, and reduced inflammation in the brain. N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has also been shown to have a low potential for toxicity and minimal side effects.
実験室実験の利点と制限
One advantage of using N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide in lab experiments is its ability to cross the blood-brain barrier, making it a promising candidate for drug development. However, N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide can be difficult to synthesize and purify, which can limit its use in certain experiments. Additionally, more research is needed to fully understand the long-term effects of N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide on the brain and body.
将来の方向性
There are several future directions for research on N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain. Additionally, researchers are exploring the possibility of using N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide in combination with other drugs to improve its efficacy and reduce side effects. Further studies are also needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide and its potential use in other neurological disorders.
In conclusion, N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a promising compound that has gained attention in scientific research for its potential use in the treatment of various neurological disorders. Its ability to cross the blood-brain barrier and interact with specific receptors in the brain makes it a promising candidate for drug development. However, more research is needed to fully understand its long-term effects and potential limitations.
科学的研究の応用
N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been studied extensively in preclinical trials for its potential use in the treatment of various neurological disorders, including schizophrenia, bipolar disorder, and Alzheimer's disease. In animal models, N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to improve cognitive function and reduce symptoms of psychosis.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c1-2-25-14-8-6-12(7-9-14)21-15(23)16(24)22-13-5-3-4-11(10-13)17(18,19)20/h3-10H,2H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQARCXJPHZWVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3917364.png)
![2-fluoro-N-(3-oxo-3-{[1-(1H-1,2,4-triazol-5-yl)ethyl]amino}propyl)benzamide](/img/structure/B3917379.png)

![N-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3917386.png)



![4-cinnamoyl-3-hydroxy-5-(2-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917413.png)


![ethyl 4-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B3917439.png)
![[2-({4-[(5-methoxy-3-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B3917441.png)
![ethyl 5-(2,5-dimethoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3917460.png)
![4-[3-hydroxy-4-(4-nitrobenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3917462.png)